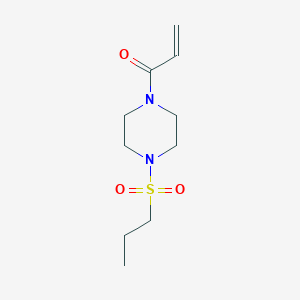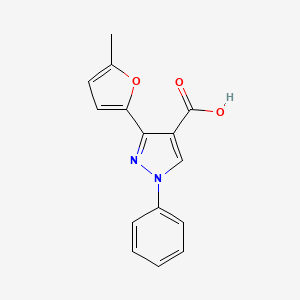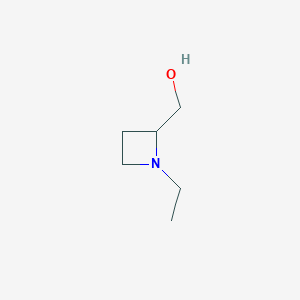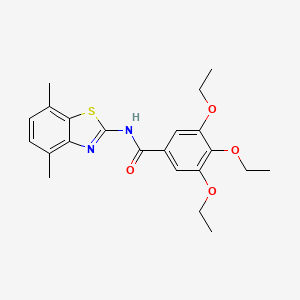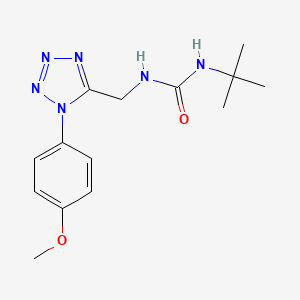
1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in B cell receptor signaling and is a promising target for the treatment of B cell malignancies. TAK-659 has been studied extensively for its potential as a therapeutic agent in cancer treatment.
作用機序
Tert-butyl group
The tert-butyl group is a type of alkyl group that is often used in organic chemistry. It is known for its unique reactivity pattern due to its crowded structure . Tert-butyl groups are often used in synthetic organic chemistry, including in the synthesis of esters .
Tetrazole group
Tetrazoles are a class of synthetic organic compounds that contain a five-member ring made up of four nitrogen atoms and one carbon atom. Tetrazoles are known for their wide range of physiological and pharmacological activities .
実験室実験の利点と制限
One advantage of 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell malignancies. However, one limitation is its potential for off-target effects, which may lead to unwanted side effects.
将来の方向性
For research on 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea include the development of more potent and selective BTK inhibitors and the investigation of combination therapies with other chemotherapeutic agents.
合成法
The synthesis of 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves several steps, including the reaction of tert-butyl isocyanate with 4-methoxyphenylhydrazine to form tert-butyl carbamate, followed by the reaction of the resulting compound with tetrazole-5-carboxaldehyde to form the tetrazole ring. The final step involves the reaction of the tetrazole compound with Boc-protected amine to form 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea.
科学的研究の応用
1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been extensively studied for its potential as a therapeutic agent in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Studies have shown that 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a potent inhibitor of BTK and can induce apoptosis in B cells. 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has also been shown to enhance the activity of other chemotherapeutic agents, making it a potential candidate for combination therapy.
特性
IUPAC Name |
1-tert-butyl-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-14(2,3)16-13(21)15-9-12-17-18-19-20(12)10-5-7-11(22-4)8-6-10/h5-8H,9H2,1-4H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKPPWUGPSUGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid](/img/structure/B2950883.png)
![N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2950884.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2950887.png)

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950890.png)

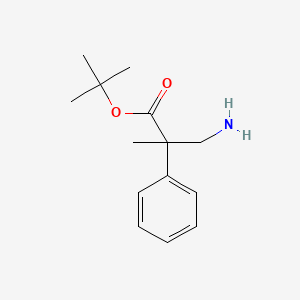
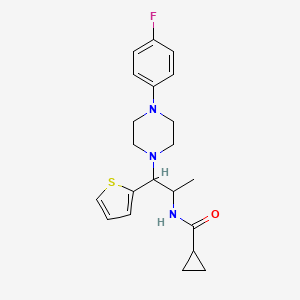
![N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950896.png)

